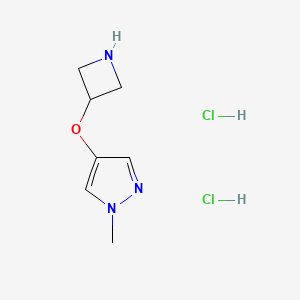

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-10-5-7(4-9-10)11-6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVPCPPNRMHGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-1-methylpyrazole typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-1-methylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or pyrazole rings.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Biological Applications

4-(Azetidin-3-yloxy)-1-methylpyrazole; dihydrochloride has been investigated for various biological activities, including:

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

| Klebsiella pneumoniae | 15 |

These results suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory activity. In vitro studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. This indicates its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 4-(Azetidin-3-yloxy)-1-methylpyrazole; dihydrochloride may induce apoptosis in cancer cells. Experimental results indicated cell cycle arrest in treated cells, warranting further investigation into its anticancer properties.

Comparative Studies

When compared to similar compounds, such as azetidine derivatives and other pyrazole-based drugs, 4-(Azetidin-3-yloxy)-1-methylpyrazole; dihydrochloride stands out for its unique combination of structural features that enhance its biological activity.

| Compound | Biological Activity | Remarks |

|---|---|---|

| Azetidine Derivative | Moderate antibacterial | Lacks pyrazole moiety |

| 4-(Azetidin-3-yloxy)-1-methylpyrazole | Strong antimicrobial and anti-inflammatory | Unique structure enhances activity |

| Pyrazole Derivative | Anticancer properties | Less effective against inflammation |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Activity Study : A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating the potential for development into a therapeutic agent.

- Anti-inflammatory Research : In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability as a treatment option for inflammatory conditions.

- Cancer Cell Studies : Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites on enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key physicochemical properties of 4-(Azetidin-3-yloxy)-1-methylpyrazole dihydrochloride with related compounds:

Key Observations :

Stability and Handling

- Dihydrochloride salts are hygroscopic and require storage at 0–5°C in airtight containers to prevent degradation, a practice noted for similar compounds like 5-fluoro-benzene-1,2-phenylenediamine dihydrochloride .

- In contrast, neutral pyrazole derivatives (e.g., 4-(4-methylbenzoyl)-3-(4-methylphenyl)-1-methylpyrazole) are stable at room temperature but exhibit poor aqueous solubility .

Biological Activity

4-(Azetidin-3-yloxy)-1-methylpyrazole; dihydrochloride (CAS No. 2305251-96-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an azetidine ring and a pyrazole moiety, which contribute to its biological properties. The dihydrochloride form enhances its solubility and stability in aqueous environments.

The biological activity of 4-(Azetidin-3-yloxy)-1-methylpyrazole primarily involves interaction with specific molecular targets within biological systems:

- Target Interaction : It is hypothesized that this compound interacts with various enzyme systems, potentially inhibiting their activity. This interaction could lead to alterations in cellular signaling pathways.

- Biochemical Pathways : The compound may interfere with pathways essential for cellular proliferation and survival, particularly in the context of cancer cells and microbial pathogens.

Biological Activity

Research indicates that 4-(Azetidin-3-yloxy)-1-methylpyrazole exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates inhibitory effects against various bacterial strains, indicating potential as an antibacterial agent.

- Antitumor Effects : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-(Azetidin-3-yloxy)-1-methylpyrazole is crucial for evaluating its therapeutic potential:

- Absorption : The dihydrochloride form enhances oral bioavailability.

- Distribution : The compound is expected to distribute widely in tissues due to its lipophilic nature.

- Metabolism : Metabolic pathways likely involve cytochrome P450 enzymes, which may affect its efficacy and safety profile.

- Excretion : Renal excretion is anticipated as the primary route for elimination.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(Azetidin-3-yloxy)-1-methylpyrazole:

- Antibacterial Study :

- Antitumor Research :

- Pharmacological Evaluation :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(Azetidin-3-yloxy)-1-methylpyrazole dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, azetidine-3-ol derivatives can react with halogenated pyrazoles under reflux in polar aprotic solvents (e.g., DMSO or DMF) with a base (e.g., K₂CO₃). Yield optimization requires controlling stoichiometry, reaction time (e.g., 12–24 hours), and temperature (80–120°C). Post-reaction workup often involves solvent distillation under reduced pressure, ice-water quenching, and crystallization (water-ethanol mixtures). Yields typically range from 50–70% depending on purification efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC-MS for purity assessment (>95%) and NMR (¹H, ¹³C) for structural confirmation. Key NMR signals include:

- Azetidine ring : δ 3.5–4.0 ppm (methylene protons adjacent to oxygen).

- Pyrazole ring : δ 7.5–8.5 ppm (aromatic protons).

IR spectroscopy can validate functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-O-C at ~1100 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What solvent systems are suitable for recrystallization, and how do they impact crystal morphology?

- Methodological Answer : Ethanol-water (1:1 v/v) is optimal for high-purity crystals. Acetonitrile-toluene mixtures may yield needle-like crystals, while DCM-hexane systems produce plate-like structures. Crystal morphology affects solubility and dissolution kinetics, critical for in vitro assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. For degradation studies, simulate hydrolysis under acidic/alkaline conditions (e.g., HCl/NaOH environments). Combine with experimental HPLC-MS to identify byproducts like azetidine ring-opened derivatives or pyrazole N-oxide formations .

Q. What strategies resolve contradictions between in vitro activity and in silico docking results for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for ligand-receptor conformational changes. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities experimentally. Adjust docking parameters (e.g., water inclusion, side-chain flexibility) to align computational predictions with empirical data .

Q. How do environmental factors (pH, temperature) influence the stability of the dihydrochloride salt form?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 72 hours. Monitor decomposition via UPLC-MS.

- Thermal Stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures (>150°C typical for dihydrochlorides).

Degradation products may include free base forms or hydrolyzed azetidine derivatives. Stabilize formulations using lyophilization or inert packaging (N₂ atmosphere) .

Q. What experimental designs optimize catalytic efficiency in asymmetric synthesis of related azetidine-pyrazole hybrids?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective ring-opening of azetidine epoxides. Use DOE (Design of Experiments) to screen variables: catalyst loading (5–20 mol%), solvent polarity (toluene vs. THF), and temperature (0–40°C). Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Characterize polymorphs via PXRD and DSC. For solubility testing, use shake-flask method: saturate solvents (water, ethanol, DCM) at 25°C, filter, and quantify via UV-Vis (λmax ~260 nm). Note that dihydrochloride salts exhibit higher aqueous solubility (>10 mg/mL) than free bases .

Q. Why do cytotoxicity assays show variability across cell lines, and how can this be mitigated?

- Methodological Answer : Variability stems from differences in membrane permeability (logP ~1.5–2.0) or efflux pumps (e.g., P-gp). Use LC-MS/MS to quantify intracellular concentrations. Pre-treat cells with verapamil (P-gp inhibitor) to assess transporter effects. Normalize data using ATP-based viability assays (e.g., CellTiter-Glo) and include positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.